

# Vocacapsaicin Poised to Disrupt Post-Surgical Opioid Reliance, New Data Suggests

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |               |           |
|----------------------|---------------|-----------|
| Compound Name:       | Vocacapsaicin |           |
| Cat. No.:            | B3324628      | Get Quote |

#### For Immediate Release

Shanghai, China – November 27, 2025 – A novel, non-opioid analgesic, **vocacapsaicin**, is demonstrating significant potential in reducing and, in some cases, eliminating the need for opioids in the management of post-surgical pain. Analysis of recent clinical trial data suggests that a single intraoperative administration of **vocacapsaicin** can provide prolonged pain relief and substantially decrease opioid consumption compared to placebo. This development offers a promising alternative in the ongoing effort to mitigate opioid-related risks in the post-operative setting.

**Vocacapsaicin**, a water-soluble prodrug of capsaicin, is designed for local administration during surgery. It rapidly converts to capsaicin at the surgical site, leveraging a unique mechanism of action that targets pain-conducting nerve fibers.[1][2] By activating the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor, **vocacapsaicin** induces a long-lasting desensitization of these nerve fibers, providing pain relief for an extended period without causing sensory numbness or motor weakness.[1][2][3]

This guide provides a comprehensive comparison of **vocacapsaicin** with alternative postsurgical pain management strategies, supported by experimental data, for an audience of researchers, scientists, and drug development professionals.

### **Comparative Analysis of Opioid Consumption**



Clinical trial data from a phase 2 multicenter, randomized, triple-blinded, placebo-controlled study in patients undergoing bunionectomy (NCT03599089) highlights the efficacy of **vocacapsaicin** in reducing opioid use.

| Treatment Group                                          | Metric                                                              | Result | p-value |
|----------------------------------------------------------|---------------------------------------------------------------------|--------|---------|
| Vocacapsaicin (0.30<br>mg/mL)                            | Median Reduction in<br>Opioid Consumption<br>(vs. Placebo) over 96h | 50%    | 0.002   |
| Percentage of Opioid-<br>Free Patients through<br>96h    | 26%                                                                 | 0.025  |         |
| Placebo                                                  | Percentage of Opioid-<br>Free Patients through<br>96h               | 5%     | N/A     |
| Multimodal Non-<br>Opioid Regimen<br>(HTX-011 based)     | Percentage of Opioid-<br>Free Patients through<br>72h               | 77%    | N/A     |
| Average Total Opioid<br>Consumption (MME)<br>through 72h | 1.61                                                                | N/A    |         |

Data for **vocacapsaicin** and placebo are from the NCT03599089 trial. Data for the multimodal non-opioid regimen is from a separate study involving HTX-011 in bunionectomy patients and is provided for comparative context. MME = Morphine Milligram Equivalents.

In the bunionectomy trial, patients receiving the 0.30 mg/mL dose of **vocacapsaicin** experienced a 50% median reduction in opioid consumption over the first 96 hours compared to those who received a placebo. Furthermore, 26% of patients in the high-dose **vocacapsaicin** group required no post-operative opioids at all, a five-fold increase compared to the placebo group.

For comparison, a separate study on a non-opioid multimodal analgesia regimen, with HTX-011 (a combination of bupivacaine and meloxicam) as its foundation, in bunionectomy patients



reported that 77% of patients were opioid-free through the 28-day recovery period, with an average total opioid consumption of only 1.61 MME over the first 72 hours. While not a direct head-to-head comparison, these findings underscore the potential of non-opioid strategies in significantly reducing post-surgical opioid reliance.

# Experimental Protocols Vocacapsaicin Phase 2 Bunionectomy Trial (NCT03599089)

Objective: To evaluate the efficacy and safety of a single intraoperative administration of **vocacapsaicin** for post-surgical pain management.

Study Design: A multicenter, randomized, triple-blinded, placebo-controlled, dose-ranging trial.

Patient Population: 147 patients undergoing a standard bunionectomy (osteotomy with realignment and internal fixation).

#### **Treatment Arms:**

- Vocacapsaicin 0.05 mg/mL (0.7 mg total dose)
- Vocacapsaicin 0.15 mg/mL (2.1 mg total dose)
- Vocacapsaicin 0.30 mg/mL (4.2 mg total dose)
- Placebo (vehicle: normal saline with mannitol and citrate buffer)

#### Methodology:

- Anesthesia and Pre-emptive Analgesia: All patients received light to moderate sedation. A
  standard Mayo field block with 20 to 30 mL of 0.5% bupivacaine HCl was administered at
  least 3 cm proximal to the surgical site. All patients also received 30 mg of ketorolac and 1 g
  of acetaminophen intraoperatively.
- Investigational Product Administration: Prior to wound closure, the surgeon administered 14 mL of the blinded study drug (vocacapsaicin or placebo) into the surgical site.



- Post-operative Pain Management: For the first 96 hours post-surgery, patients had access to 5mg oxycodone as rescue medication on an as-needed basis. No other analgesics were permitted during this period.
- Data Collection: Pain levels were assessed using the Numerical Rating Scale (NRS). Opioid consumption was recorded. Follow-up visits occurred on days 8, 15, and 29.

#### Endpoints:

- Primary: Area-under-the-curve of the NRS pain score at rest through 96 hours for the 0.30 mg/mL group versus placebo.
- Secondary: Percentage of opioid-free patients through 96 hours, total opioid consumption through 96 hours, and pain scores during the first post-operative week.









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]
- 2. Concentric Analgesics Announces Positive Results from Pilot Phase 2 Clinical Trial Concentric Analgesics, Inc. [concentricanalgesics.com]
- 3. algologia.gr [algologia.gr]
- To cite this document: BenchChem. [Vocacapsaicin Poised to Disrupt Post-Surgical Opioid Reliance, New Data Suggests]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3324628#vocacapsaicin-s-impact-on-opioid-consumption-post-surgery]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote



Check Availability & Pricing



## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com